molecular formula C11H23Br B12579961 Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- CAS No. 200925-62-8

Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)-

Cat. No.: B12579961
CAS No.: 200925-62-8
M. Wt: 235.20 g/mol
InChI Key: RPGQNHOQFKUQBS-GMTAPVOTSA-N
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Description

Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- is an organic compound with the molecular formula C11H23Br. It is a brominated derivative of octane, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and a bromine atom at the 1 position. The compound is chiral, with the (2R,4R,6R) configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- typically involves the bromination of 2,4,6-trimethyloctane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (t-BuOK).

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2,4,6-trimethyloctanol, 2,4,6-trimethyloctanenitrile, or 2,4,6-trimethyloctylamine.

    Elimination Reactions: The major product is typically 2,4,6-trimethyloctene.

Scientific Research Applications

Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Employed in studies involving the modification of biological molecules, such as the synthesis of brominated lipids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4,6-trimethylheptane: Similar structure but with one less carbon atom in the main chain.

    1-Bromo-2,4,6-trimethylhexane: Similar structure but with two fewer carbon atoms in the main chain.

    2,4,6-Trimethyloctane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Properties

CAS No.

200925-62-8

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

(2R,4R,6R)-1-bromo-2,4,6-trimethyloctane

InChI

InChI=1S/C11H23Br/c1-5-9(2)6-10(3)7-11(4)8-12/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1

InChI Key

RPGQNHOQFKUQBS-GMTAPVOTSA-N

Isomeric SMILES

CC[C@@H](C)C[C@@H](C)C[C@@H](C)CBr

Canonical SMILES

CCC(C)CC(C)CC(C)CBr

Origin of Product

United States

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